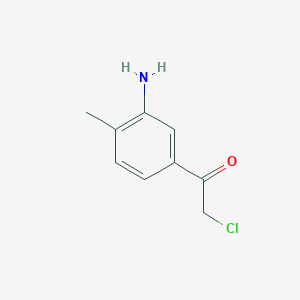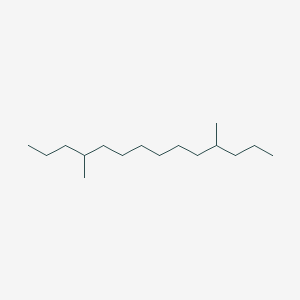
4,11-Dimethyltetradecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,11-Dimethyltetradecane is a hydrocarbon with the molecular formula C16H34. It is a derivative of tetradecane, characterized by the presence of two methyl groups at the 4th and 11th positions of the carbon chain. This compound is a colorless liquid with low volatility and hydrophobic properties .
Vorbereitungsmethoden
4,11-Dimethyltetradecane can be synthesized through various methods. One common approach involves the hydrogenation of hydrocarbons. The specific synthetic routes and reaction conditions can vary depending on the desired purity and yield. Industrial production methods often involve catalytic hydrogenation processes, where the starting materials are subjected to high pressure and temperature in the presence of a catalyst .
Analyse Chemischer Reaktionen
4,11-Dimethyltetradecane, like other alkanes, primarily undergoes reactions such as oxidation, reduction, and substitution.
Oxidation: This compound can be oxidized to form alcohols, aldehydes, or carboxylic acids, depending on the reagents and conditions used. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions are less common for alkanes, but they can occur under specific conditions, such as the use of hydrogen gas (H2) in the presence of a metal catalyst.
Substitution: Halogenation is a typical substitution reaction for alkanes, where hydrogen atoms are replaced by halogen atoms (e.g., chlorine or bromine) using halogenating agents like chlorine (Cl2) or bromine (Br2) under UV light
Wissenschaftliche Forschungsanwendungen
4,11-Dimethyltetradecane has various applications in scientific research and industry:
Chemistry: It is used as a solvent in organic synthesis and as a reference compound in chromatographic analysis.
Biology: Its hydrophobic nature makes it useful in studies involving lipid membranes and hydrophobic interactions.
Medicine: While not directly used as a drug, it can serve as a model compound in pharmacokinetic studies to understand the behavior of hydrophobic molecules in biological systems.
Wirkmechanismus
The mechanism of action of 4,11-Dimethyltetradecane is primarily related to its hydrophobic properties. In biological systems, it can interact with lipid membranes, affecting their fluidity and permeability. Its interactions are mainly driven by van der Waals forces and hydrophobic interactions, which can influence the behavior of other molecules in the vicinity .
Vergleich Mit ähnlichen Verbindungen
4,11-Dimethyltetradecane can be compared with other similar alkanes, such as:
Tetradecane: The parent compound without the methyl substitutions.
2,6-Dimethyltetradecane: Another isomer with methyl groups at different positions.
Hexadecane: A longer-chain alkane with similar hydrophobic properties.
The uniqueness of this compound lies in its specific methyl substitutions, which can influence its physical and chemical properties, such as boiling point, melting point, and reactivity .
Eigenschaften
CAS-Nummer |
55045-12-0 |
|---|---|
Molekularformel |
C16H34 |
Molekulargewicht |
226.44 g/mol |
IUPAC-Name |
4,11-dimethyltetradecane |
InChI |
InChI=1S/C16H34/c1-5-11-15(3)13-9-7-8-10-14-16(4)12-6-2/h15-16H,5-14H2,1-4H3 |
InChI-Schlüssel |
BDCDHEIUTMAZLJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C)CCCCCCC(C)CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


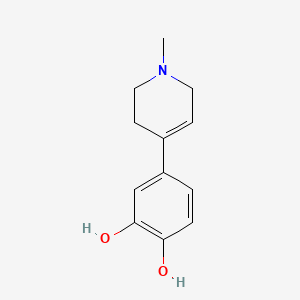
![[(R)-1-(methyl-pyridin-2-ylmethyl-carbamoyl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B13959591.png)
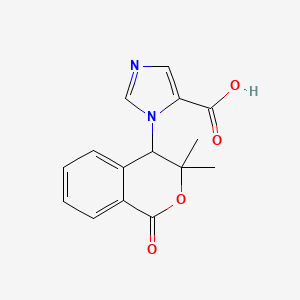
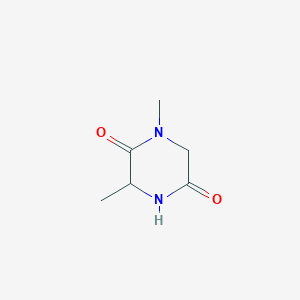
![(6-(2-Aminoethyl)-6-azaspiro[3.4]octan-2-yl)methanol](/img/structure/B13959612.png)
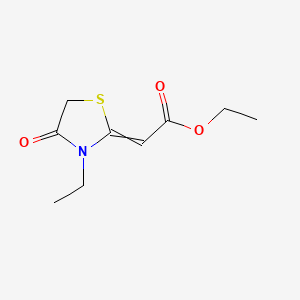
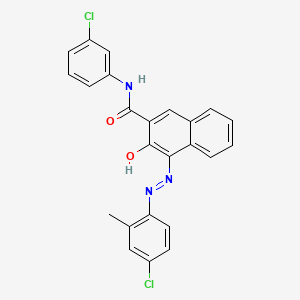
![2-Azabicyclo[3.3.1]nonan-7-one](/img/structure/B13959623.png)
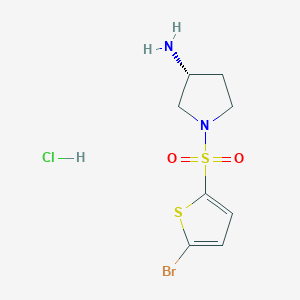
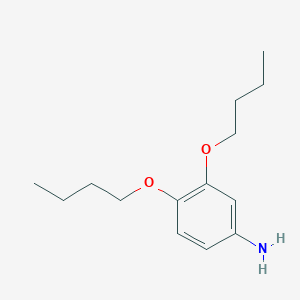
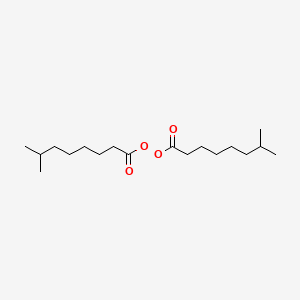
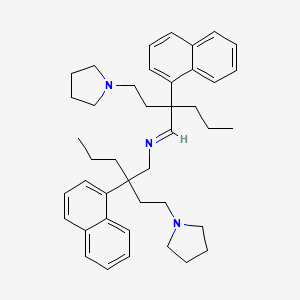
![Tert-butyl 2-amino-2-[5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-2-yl]acetate](/img/structure/B13959667.png)
